molecular formula C17H23N3O2S B11174181 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide

Cat. No.: B11174181
M. Wt: 333.5 g/mol
InChI Key: FWJJLPAFROXZLE-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, which is known for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxyphenylacetic acid and thiosemicarbazide in the presence of a dehydrating agent can yield the desired thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 2-methylpentanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the thiadiazole ring can lead to the formation of a dihydrothiadiazole compound .

Scientific Research Applications

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide is unique due to its specific structural features, such as the thiadiazole ring and the methoxyphenyl group. These features contribute to its distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

InChI

InChI=1S/C17H23N3O2S/c1-4-5-12(2)16(21)18-17-20-19-15(23-17)11-8-13-6-9-14(22-3)10-7-13/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,18,20,21)

InChI Key

FWJJLPAFROXZLE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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